

An In-depth Technical Guide to 3-Isocyanophenylformamide: Synthesis, Properties, and Reactivity

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Compound of Interest

Compound Name: 3-Isocyanophenylformamide

Cat. No.: B15159343

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Abstract

This technical guide provides a comprehensive overview of **3-Isocyanophenylformamide**, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited direct experimental data on this compound, this document focuses on its synthesis from its precursor, N-(3-aminophenyl)formamide, and predicts its chemical properties and reactivity based on established principles of analogous aryl isocyanides and formamides. Detailed experimental protocols for its synthesis are provided, alongside safety considerations. This guide aims to serve as a foundational resource for researchers interested in the utilization of **3-Isocyanophenylformamide** in their work.

Introduction

3-Isocyanophenylformamide is an aromatic organic compound containing both an isocyanide and a formamide functional group. The unique electronic properties and reactivity of the isocyanide group make it a valuable synthon in organic synthesis, particularly in multicomponent reactions. The formamide moiety can participate in hydrogen bonding and offers a site for further chemical modification. While specific experimental data for **3-Isocyanophenylformamide** is not readily available in the public domain, its synthesis is

achievable through established chemical transformations. This guide outlines a practical synthetic approach and provides an informed projection of its chemical behavior.

Chemical Properties

Direct experimental data for **3-Isocyanophenylformamide** is scarce. Therefore, the properties of its immediate precursor, N-(3-aminophenyl)formamide, are presented below as a reference. The predicted properties for **3-Isocyanophenylformamide** are based on computational models and the known characteristics of similar aromatic isocyanides.

N-(3-aminophenyl)formamide (Precursor)

Property	Value	Source
CAS Number	6262-24-4	[1]
Molecular Formula	C ₇ H ₈ N ₂ O	[1]
Molecular Weight	136.15 g/mol	[1]
Topological Polar Surface Area	55.1 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]

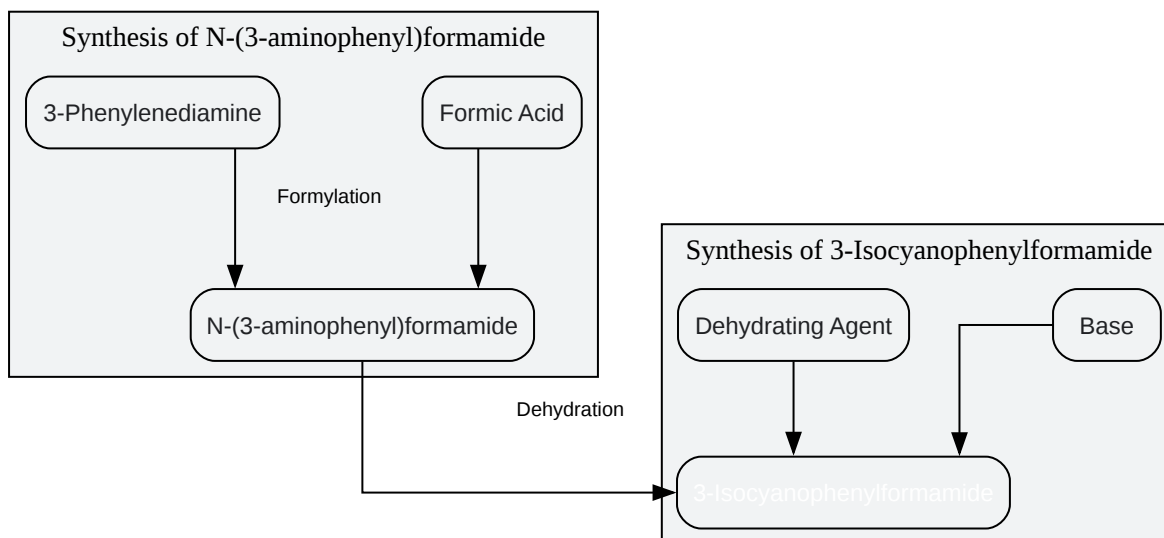
3-Isocyanophenylformamide (Predicted)

Property	Predicted Value
Molecular Formula	C ₈ H ₆ N ₂ O
Molecular Weight	146.15 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated.
Stability	May be sensitive to acidic conditions, which can hydrolyze the isocyanide group. Should be stored in a cool, dry place.

Synthesis of 3-Isocyanophenylformamide

The most viable route for the synthesis of **3-Isocyanophenylformamide** is the dehydration of its formamide precursor, N-(3-aminophenyl)formamide. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (p-TsCl) being common choices.^{[2][3][4]}

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **3-Isocyanophenylformamide**.

Experimental Protocol: Dehydration using Phosphorus Oxychloride

This protocol is adapted from general procedures for the synthesis of isocyanides from formamides.^{[4][5]}

Materials:

- N-(3-aminophenyl)formamide
- Phosphorus oxychloride (POCl_3)
- Triethylamine (TEA) or Pyridine
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-aminophenyl)formamide (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add triethylamine or pyridine (2.2 equivalents) to the stirred solution.
- To this mixture, add phosphorus oxychloride (1.1 equivalents) dropwise via a syringe, ensuring the temperature remains at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Dehydration using p-Toluenesulfonyl Chloride

This protocol offers a milder alternative to phosphorus oxychloride.^[2]^[6]

Materials:

- N-(3-aminophenyl)formamide
- p-Toluenesulfonyl chloride (p-TsCl)
- Pyridine
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve N-(3-aminophenyl)formamide (1 equivalent) in anhydrous dichloromethane.
- Add pyridine (3 equivalents) to the solution.
- Under cooling with a water bath, add p-toluenesulfonyl chloride (1.5 equivalents).
- Remove the cooling bath and stir the reaction mixture at room temperature for approximately 2 hours, or until TLC analysis indicates completion of the reaction.^[2]
- Work-up the reaction as described in the phosphorus oxychloride protocol (Section 3.2, steps 6-8).
- Purify the crude product by column chromatography.

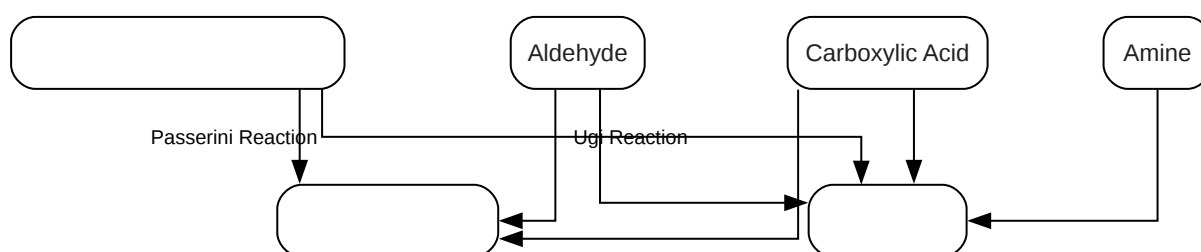
Reactivity

The reactivity of **3-Isocyanophenylformamide** is dictated by its two functional groups.

Reactivity of the Isocyanide Group

The isocyanide carbon is nucleophilic and can participate in a variety of reactions, including:

- **Cycloaddition Reactions:** Isocyanides are known to undergo cycloaddition reactions with various dipolarophiles.
- **Multicomponent Reactions:** This is a key area of isocyanide chemistry. Reactions such as the Passerini and Ugi reactions allow for the rapid construction of complex molecules from simple starting materials.
- **Coordination to Metals:** The lone pair on the isocyanide carbon allows it to act as a ligand for transition metals.^[7]



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Caption: Key multicomponent reactions involving isocyanides.

Reactivity of the Formamide Group

The formamide group can undergo:

- **Hydrolysis:** Under acidic or basic conditions, the formamide can be hydrolyzed to the corresponding amine.

- N-Alkylation/N-Arylation: The nitrogen atom can be functionalized, although it is generally less nucleophilic than an amine.
- Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, influencing the molecule's physical properties and interactions with biological targets.

Safety and Handling

Isocyanides are known for their strong, unpleasant odors and potential toxicity.[8] Isocyanates, which are structurally related, are known respiratory sensitizers.[9] Therefore, appropriate safety precautions must be taken when handling **3-Isocyanophenylformamide** and its precursors.

- Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood. [10]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[9][10]
- Handling: Avoid inhalation of vapors and contact with skin and eyes.[8]
- Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While direct experimental data on **3-Isocyanophenylformamide** is limited, this guide provides a solid foundation for its synthesis and an informed perspective on its chemical properties and reactivity. The outlined synthetic protocols offer practical methods for its preparation, opening the door for its exploration in various fields of chemical research, from the development of novel synthetic methodologies to its potential application in drug discovery programs. As with any new compound, careful handling and thorough characterization are paramount for its successful and safe utilization.

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